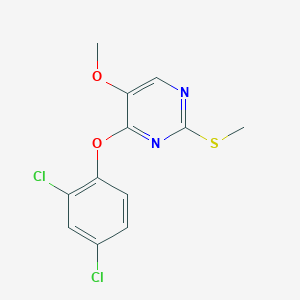

4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine

Description

4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with dichlorophenoxy, methoxy, and methylsulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in chemical synthesis.

Properties

IUPAC Name |

4-(2,4-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBOVTBVHWMHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=C(C=C(C=C2)Cl)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorophenol, methoxyacetic acid, and thiourea.

Formation of Intermediate: The first step involves the reaction of 2,4-dichlorophenol with methoxyacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form an intermediate ester.

Cyclization: The intermediate ester undergoes cyclization with thiourea under basic conditions (e.g., sodium ethoxide) to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride (NaBH₄).

Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, bases like K₂CO₃

Major Products

Oxidation: Sulfoxide, sulfone derivatives

Reduction: Reduced pyrimidine derivatives

Substitution: Amino or thiol-substituted pyrimidines

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

- 4-(2,4-Dichlorophenoxy)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

- Ethyl 4-(2,4-dichlorophenoxy)-2-(methylsulfanyl)pyrimidine-5-carboxylate

Uniqueness

4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. The combination of dichlorophenoxy, methoxy, and methylsulfanyl groups provides a distinct profile that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical structure of 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is characterized by the presence of a pyrimidine ring substituted with dichlorophenoxy and methoxy groups. This unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating significant antibacterial properties.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including those associated with leukemia and solid tumors.

- Antiparasitic Activity : Investigations into its effects on Plasmodium falciparum have revealed promising results, suggesting potential as an antimalarial agent.

The mechanisms through which 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cellular processes.

- Disruption of Cellular Integrity : Its interaction with cellular membranes can lead to increased permeability and cell death in susceptible organisms.

- Interference with Nucleic Acid Synthesis : Similar compounds have been noted for their ability to interfere with DNA and RNA synthesis, contributing to their cytotoxic effects.

Antimicrobial Studies

A study conducted on various derivatives of pyrimidine compounds demonstrated that 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated an MIC range between 10–50 µg/mL for effective strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anticancer Activity

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values ranged from 15 to 25 µM, indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 20 |

| MCF-7 | 15 |

Antiparasitic Activity

Research focusing on the inhibition of PfDHFR (Plasmodium falciparum dihydrofolate reductase) has shown that derivatives similar to this compound can inhibit enzyme activity effectively. The reported Ki values suggest a potential for further development as an antimalarial agent.

Q & A

Q. What are the recommended synthetic routes for 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution on a pyrimidine core. For example:

Intermediate preparation : Start with 5-methoxy-2-(methylsulfanyl)pyrimidine. Introduce the 2,4-dichlorophenoxy group via Ullmann coupling or SNAr reaction under basic conditions (K₂CO₃/DMF, 80–100°C) .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >98% purity. Monitor by HPLC (C18 column, 254 nm UV detection) .

- Safety : Handle chlorinated intermediates in a fume hood with nitrile gloves and PPE due to potential toxicity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at ~3.9 ppm, methylsulfanyl at ~2.5 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion ([M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Quantify purity and detect impurities using a mobile phase of acetonitrile/0.1% formic acid .

Q. How do the substituents influence the compound’s reactivity in aqueous or oxidative conditions?

- Methodological Answer :

- Methylsulfanyl group : Prone to oxidation (e.g., H₂O₂/AcOH) to sulfoxide/sulfone derivatives; monitor via TLC or LC-MS .

- Chlorophenoxy group : Hydrolytically stable at neutral pH but may degrade under alkaline conditions (pH >10). Conduct accelerated stability studies (40°C/75% RH) .

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Analog synthesis : Systematically modify substituents (e.g., replace methoxy with ethoxy, methylsulfanyl with ethylsulfanyl) .

- Bioassays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC₅₀ values to establish SAR trends .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding interactions with active sites .

Q. How can environmental fate studies be designed to assess the persistence of this compound in soil and water systems?

- Methodological Answer :

- Lab-scale simulation : Use OECD 307 guidelines. Incubate compound in sterile/non-sterile soil (20°C, 60% moisture) and analyze degradation via LC-MS/MS at intervals (0, 7, 30 days) .

- Hydrolysis studies : Expose to buffered solutions (pH 4–9) and track degradation products. Use QSAR models to predict ecotoxicity .

Q. How should contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.